

PCB 138 CAS number and chemical structure

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Compound of Interest

Compound Name: 2,2',3,4,4',5'-Hexachlorobiphenyl

Cat. No.: B1215911

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PCB 138: A Technical Guide

An In-depth Examination of CAS Number 35065-28-2

This technical guide provides a comprehensive overview of Polychlorinated Biphenyl (PCB) 138 for researchers, scientists, and drug development professionals. It details the chemical identity, physicochemical properties, environmental fate, and toxicological profile of this persistent organic pollutant. The guide also includes summaries of key experimental data, detailed experimental protocols, and visualizations of associated signaling pathways.

Chemical Identity and Structure

PCB 138, a member of the hexachlorobiphenyl congeners, is identified by the CAS number 35065-28-2.^{[1][2][3][4][5]} Its chemical name is **2,2',3,4,4',5'-Hexachlorobiphenyl**, and it has the molecular formula C₁₂H₄Cl₆.^{[1][2][3]} The structure consists of a biphenyl backbone with six chlorine atoms attached at specific positions on the phenyl rings.

Chemical Structure:

Caption: Chemical structure of **2,2',3,4,4',5'-Hexachlorobiphenyl** (PCB 138).

Physicochemical Properties

PCB 138 is a persistent and bioaccumulative compound due to its specific physicochemical properties. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Weight	360.88 g/mol	[1][3]
Melting Point	79-81 °C	
Boiling Point	400.0 ± 37.0 °C at 760 mmHg	[2]
Water Solubility	7.29 µg/L at 20 °C	[2]
Log Kow (Octanol-Water Partition Coefficient)	6.78 - 7.2	[2]
Vapor Pressure	Low	
Henry's Law Constant	Lower than less chlorinated PCBs	

Environmental Fate and Transport

The environmental behavior of PCB 138 is characterized by its persistence and tendency to bioaccumulate.

- **Persistence:** PCB 138 is resistant to environmental degradation, leading to its long-term presence in ecosystems.
- **Bioaccumulation and Biomagnification:** Due to its high lipophilicity (high Log Kow), PCB 138 readily accumulates in the fatty tissues of organisms. This leads to biomagnification, where its concentration increases at higher trophic levels of the food chain.
- **Transport:** While less volatile than lower chlorinated PCBs, atmospheric transport still contributes to the global distribution of PCB 138. It can be transported long distances adsorbed to airborne particles. In aquatic environments, it strongly sorbs to sediment and suspended organic matter.

Toxicological Profile

PCB 138 is a non-dioxin-like PCB and exerts its toxicity through various mechanisms that do not primarily involve the aryl hydrocarbon receptor (AhR).

Genotoxicity

Studies have shown that PCB 138 can induce genotoxic effects. For instance, in fish cell lines (RTG-2), exposure to PCB 138 resulted in DNA damage, as detected by the alkaline comet assay and the micronucleus test.^[6] The proposed mechanism for this genotoxicity is the induction of oxidative stress, leading to the formation of reactive oxygen species (ROS) that damage DNA.^[6]

Neurotoxicity

PCB 138 has been demonstrated to impair the function of the glutamate-nitric oxide-cGMP (Glu-NO-cGMP) signaling pathway in cultured cerebellar neurons.^[2] This pathway is crucial for synaptic plasticity and cognitive functions. Chronic exposure to nanomolar concentrations of PCB 138 was found to disrupt this pathway at multiple points.^[2]

Metabolic Disruption

Recent research has implicated PCB 138 in the development of toxicant-associated steatohepatitis (TASH), a form of liver disease.^[7] In a mouse model, intraperitoneal administration of PCB 138 led to liver injury, hepatic iron overload, and inflammation of adipose tissue.^[7]

Experimental Protocols

This section provides an overview of methodologies used in key studies investigating the toxic effects of PCB 138.

Genotoxicity Assessment using the Comet Assay

- Cell Line: Rainbow trout gonad-2 (RTG-2) cells.^[6]
- Treatment: Cells are exposed to non-cytotoxic concentrations of PCB 138 for short (e.g., 2 hours) and longer (e.g., 24 hours) durations.^[6]
- Protocol:
 - Cell Embedding: A suspension of treated cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

- Lysis: The slides are immersed in a high-salt and detergent lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
- Alkaline Unwinding: The slides are placed in an electrophoresis buffer with high pH (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.
- Electrophoresis: The DNA is subjected to electrophoresis (e.g., at 25 V and 300 mA for 20-30 minutes), allowing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
- Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Analysis of the Glutamate-NO-cGMP Pathway in Cerebellar Neurons

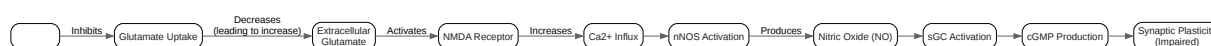
- Cell Culture: Primary cultures of cerebellar neurons are prepared from neonatal rats.
- Treatment: Neurons are chronically exposed to low, environmentally relevant concentrations of PCB 138.[2]
- Methodology:
 - Glutamate Uptake Assay: The effect of PCB 138 on the uptake of radiolabeled glutamate into the neurons is measured.
 - Nitric Oxide (NO) Measurement: Intracellular NO levels are quantified using a fluorescent NO indicator dye.
 - Cyclic GMP (cGMP) Assay: The concentration of cGMP in the neurons is determined using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

- NMDA Receptor Activation: The response of the pathway to stimulation by N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, is assessed in the presence and absence of PCB 138.

Induction of Toxicant-Associated Steatohepatitis in Mice

- Animal Model: Male C57BL/6 mice.[7]
- Dosing Regimen: Mice receive intraperitoneal injections of PCB 138 (e.g., 1, 5, 10, or 50 mg/kg body weight) dissolved in a vehicle like corn oil, typically administered multiple times over several weeks.[7]
- Analysis:
 - Liver Histology: Liver tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E) to assess for signs of liver injury, inflammation, and fibrosis.
 - Serum Biomarkers: Blood samples are analyzed for levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
 - Iron Metabolism: Hepatic iron deposition is visualized using Prussian blue staining, and the expression of genes involved in iron regulation (e.g., hepcidin) is measured by quantitative real-time PCR (qRT-PCR).
 - Adipose Tissue Inflammation: Adipose tissue is examined for inflammatory markers.

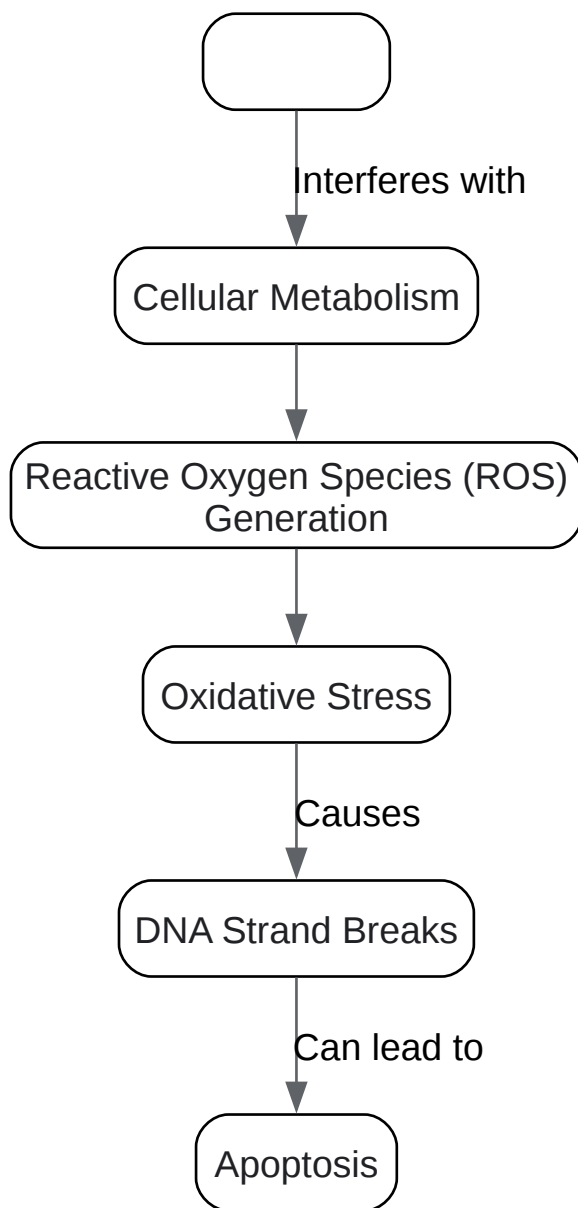
Signaling Pathways and Logical Relationships PCB 138 and Neurotoxicity via the Glutamate-NO-cGMP Pathway



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Caption: Impairment of the Glutamate-NO-cGMP pathway by PCB 138.

Proposed Mechanism of PCB 138-Induced Genotoxicity



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Caption: Logical workflow of PCB 138-induced oxidative stress and genotoxicity.

Conclusion

PCB 138 is a significant environmental contaminant with well-documented toxicological effects. Its persistence, bioaccumulative nature, and ability to induce genotoxicity, neurotoxicity, and metabolic disruption underscore the importance of continued research into its mechanisms of

action and the development of strategies to mitigate its impact on human and environmental health. This guide provides a foundational resource for professionals engaged in these efforts.

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